6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzodioxine, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 5-methyl-2,3-dihydro-1,4-benzodioxine. The reaction is carried out using bromine in acetic acid as the solvent. The reaction conditions are carefully controlled to ensure selective bromination at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methyl-2,3-dihydro-1,4-benzodioxine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzodioxines depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-methyl-2,3-dihydro-1,4-benzodioxine.
Scientific Research Applications
6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The bromine atom and the benzodioxine ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-dihydro-1,4-benzodioxine: Lacks the bromine atom, leading to different reactivity and applications.
6-Bromo-1,4-benzodioxane: Similar structure but without the methyl group, affecting its chemical properties and uses.
6-Bromo-2,3-dihydro-1,4-benzodioxine: Similar but lacks the methyl group, leading to different biological and chemical properties.
Uniqueness
6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and potential applications. Its unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIQLZJWVWXWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499300 | |
Record name | 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69464-39-7 | |
Record name | 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.